(4-Benzylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone
Overview
Description
The compound “(4-Benzylpiperidin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone” is a complex organic molecule. It likely contains a benzylpiperidine moiety, which is a part of many pharmaceuticals and is used in scientific research . It also contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit a broad spectrum of pharmacological activities . They have been associated with various biological targets, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, and antihypertensive properties .
Mode of Action
It is known that the imidazo[2,1-b]thiazole scaffold, which is part of the compound’s structure, is associated with a wide range of biological activities . The interaction of the compound with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
For instance, some imidazo[2,1-b]thiazole derivatives have been associated with the inhibition of VEGFR2, a key receptor in angiogenesis .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxic activity against certain cancer cell lines . For instance, a compound with a similar structure demonstrated potent inhibitory effects against the MDA-MB-231 cell line .
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-18-23(30-25-26-22(17-28(18)25)21-10-6-3-7-11-21)24(29)27-14-12-20(13-15-27)16-19-8-4-2-5-9-19/h2-11,17,20H,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOKKPPBTMVSDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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